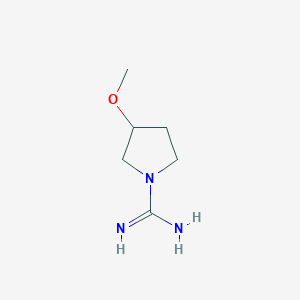
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is still not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. It is also believed to interact with various receptors in the body and to modify the activity of certain enzymes.
Biochemical and Physiological Effects
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in signal transduction pathways. It has also been shown to modulate the activity of various proteins, including those involved in metabolic processes. In addition, it has been shown to modulate the activity of various receptors, including those involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine. One potential direction is to investigate the effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine on various diseases and disorders. Another potential direction is to explore the potential of using 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine as a therapeutic agent. Additionally, further research could be conducted to better understand the mechanism of action of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine and to identify new applications for it. Finally, further research could be conducted to explore the potential of using 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine as a drug delivery system.
Applications De Recherche Scientifique
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various drugs and compounds. In addition, it has been used to investigate the mechanisms of action of certain drugs and to develop new drugs. It has also been used in the study of enzyme catalysis, protein-ligand interactions, and receptor-ligand interactions.
Propriétés
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-15-7-4-14(5-8(7)16-2)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLJXTQANBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)
![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)

![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)
![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)